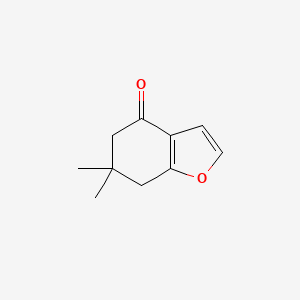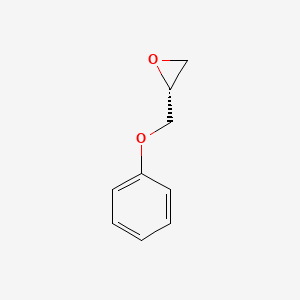
(4-Methyl-1,2,5-oxadiazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Methyl-1,2,5-oxadiazol-3-yl)methanol, also known as 4-MOM, is a synthetic compound that has been studied for its potential applications in scientific research and laboratory experiments. 4-MOM is a highly versatile compound that can be used for a variety of purposes due to its unique chemical and physical properties.
Scientific Research Applications
Antibacterial Properties : Schiff base compounds derived from 3,4-diamino-1,2,5-oxadiazole, similar in structure to (4-Methyl-1,2,5-oxadiazol-3-yl)methanol, have demonstrated notable antibacterial activities against both gram-positive and gram-negative bacteria, particularly Staphylococcus aureus and Bacillus cereus (Kakanejadifard et al., 2013).
Photochemical Behaviour : Studies have shown that 1,2,4-oxadiazole derivatives, which are structurally related to this compound, undergo ring photoisomerization and photorearrangement under specific conditions (Buscemi et al., 1988).
Photoinduced Rearrangement : Another study focused on the photochemical behavior of 3-styryl-1,2,4-oxadiazoles in methanol, which led to the discovery of a photoinduced rearrangement to the quinoline system. This is relevant for the understanding of the photochemical properties of similar compounds (Buscemi et al., 1990).
Retro-ene Reaction : Research on 5-(N-Methoxy-N-methyl)amino-1,3,4-oxadiazol-2(3H)-ones, structurally related to this compound, revealed a heteroretro-ene reaction, highlighting the chemical behavior and potential applications in organic synthesis (Kleier & Pilgram, 1987).
Corrosion Inhibition : Some 1,3,4-oxadiazole derivatives have been evaluated for their corrosion inhibition properties, demonstrating effectiveness in protecting mild steel in acidic environments. This suggests potential industrial applications for similar compounds (Ammal et al., 2018).
Photorearrangements in Methanol : The photorearrangement behavior of certain 1,2,4-oxadiazoles in methanol has been explored, providing insights into the photoreactivity and potential applications in photochemical syntheses (Buscemi et al., 1988).
properties
IUPAC Name |
(4-methyl-1,2,5-oxadiazol-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-3-4(2-7)6-8-5-3/h7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLPMMNZIDPBSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365486 |
Source


|
| Record name | (4-methyl-1,2,5-oxadiazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78441-74-4 |
Source


|
| Record name | (4-methyl-1,2,5-oxadiazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






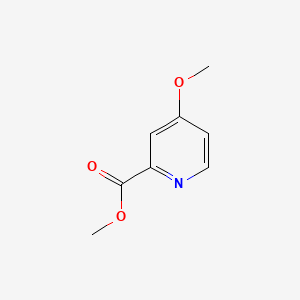
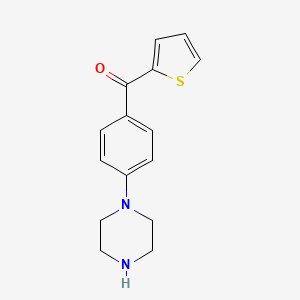
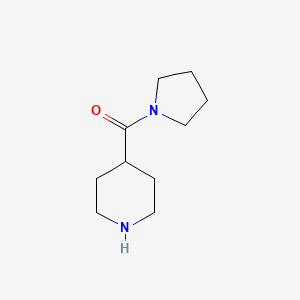
![2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B1332709.png)
